4-n-Butyl-2'-chlorobenzophenone

説明

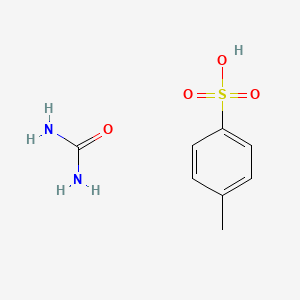

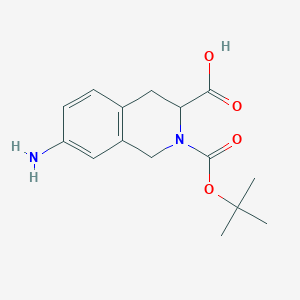

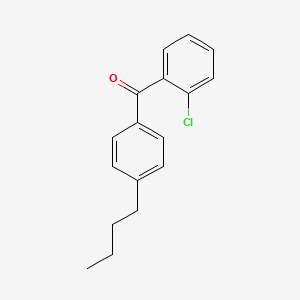

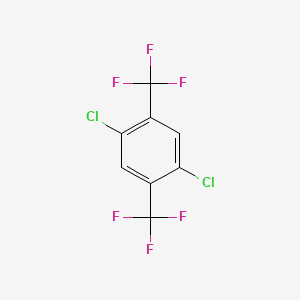

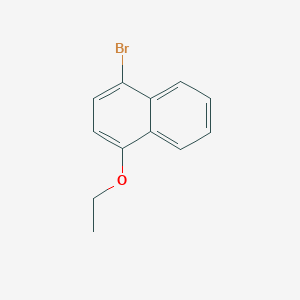

- 4-n-Butyl-2’-chlorobenzophenone is a chemical compound with the molecular formula C17H17ClO . It is also known by its IUPAC name: (4-butylphenyl)(2-chlorophenyl)methanone .

- This compound is a white to off-white solid with a molecular weight of 272.77 g/mol .

- It is used in various applications, including as a starting material for the synthesis of other organic compounds.

Synthesis Analysis

- The synthesis of 4-n-Butyl-2’-chlorobenzophenone can be achieved through several methods. One common approach involves the reaction of butylbenzene with 2-chlorobenzoyl chloride .

- The reaction proceeds via an acylation process, where the chlorine atom from the benzoyl chloride replaces a hydrogen atom on the butylbenzene ring.

Molecular Structure Analysis

- The molecular structure of 4-n-Butyl-2’-chlorobenzophenone consists of a butyl group (a four-carbon alkyl chain) attached to the 2’-position of a chlorobenzophenone .

- The IUPAC name reflects this structure: (4-butylphenyl)(2-chlorophenyl)methanone .

Chemical Reactions Analysis

- 4-n-Butyl-2’-chlorobenzophenone can participate in various chemical reactions, including nucleophilic substitutions, acylations, and more.

- For example, it can undergo nucleophilic substitution reactions with cyanide ion (CN^-) to form n-butyl cyanide.

Physical And Chemical Properties Analysis

- Melting Point : The melting point of 4-n-Butyl-2’-chlorobenzophenone is approximately 50-52°C .

- Solubility : It is sparingly soluble in water but dissolves well in organic solvents like acetone , ethanol , and chloroform .

- Appearance : It appears as a white to off-white crystalline solid .

科学的研究の応用

Polymer Synthesis and Modification

Alkyne metathesis of 1,4-dipropynylated benzenes has been reported, where high-molecular-weight poly(p-phenyleneethynylenes) are formed. This process uses a catalyst system formed from commercially available Mo(CO)6 and 4-chlorophenol or 4-trifluoromethylphenol in situ, demonstrating the role of chlorobenzophenones in the synthesis of novel polymeric materials with potential applications in electronics, optics, and material science (Kloppenburg, Jones, & Bunz, 1999).

Environmental Chemistry and Pollutant Degradation

Research on 4-tert-butylphenol, a compound structurally related to 4-n-Butyl-2'-chlorobenzophenone, in the context of environmental pollution, indicates its significance in studying the degradation pathways of phenolic endocrine-disrupting chemicals. Studies have shown that such compounds can be effectively transformed through processes like ferrate(VI) oxidation, revealing insights into water treatment and pollutant degradation strategies (Zheng et al., 2020).

Catalysis and Chemical Reactions

The synthesis of bis(o-iminobenzosemiquinonato)metal complexes demonstrates the utility of chlorobenzophenones in creating complex metal-ligand assemblies with potential applications in catalysis and as models for studying redox processes in biological systems. Such complexes provide valuable insights into the electronic structures of transition-metal complexes containing radical ligands, which are crucial for developing new catalytic processes and understanding biological redox reactions (Chaudhuri et al., 2001).

Safety And Hazards

- 4-n-Butyl-2’-chlorobenzophenone is considered hazardous due to its skin and eye irritation potential.

- It is essential to avoid contact with skin, eyes, and clothing. If ingested or inhaled, seek medical attention.

- Store it in a well-ventilated place, away from open flames and heat sources.

将来の方向性

- Research on the applications of 4-n-Butyl-2’-chlorobenzophenone in various fields, such as pharmaceuticals, materials science, and organic synthesis, could provide valuable insights.

- Investigate its potential as a building block for novel compounds or as a starting material for more complex syntheses.

特性

IUPAC Name |

(4-butylphenyl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO/c1-2-3-6-13-9-11-14(12-10-13)17(19)15-7-4-5-8-16(15)18/h4-5,7-12H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQNAVSVKINOMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40612484 | |

| Record name | (4-Butylphenyl)(2-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-n-Butyl-2'-chlorobenzophenone | |

CAS RN |

64357-55-7 | |

| Record name | (4-Butylphenyl)(2-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-Hydroxyethyl)piperazin-1-YL]propan-2-OL](/img/structure/B1612762.png)

![Ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B1612773.png)

![3-Chloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1612777.png)